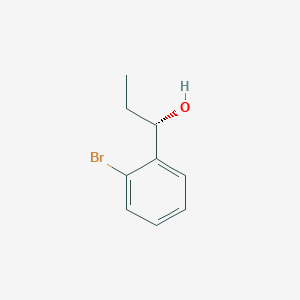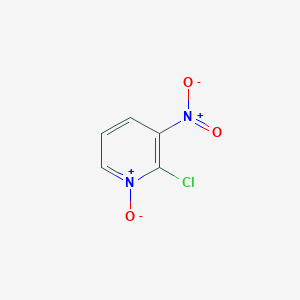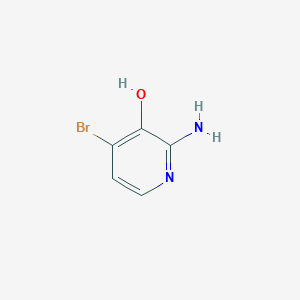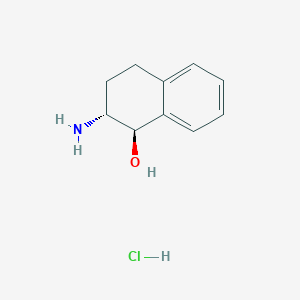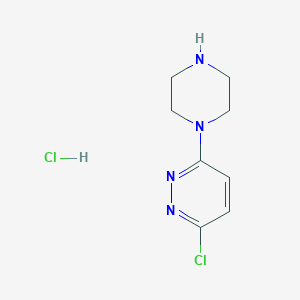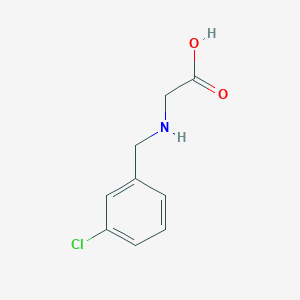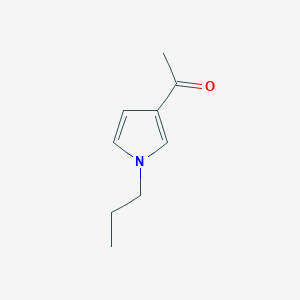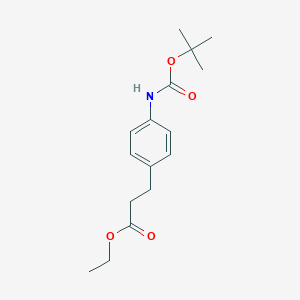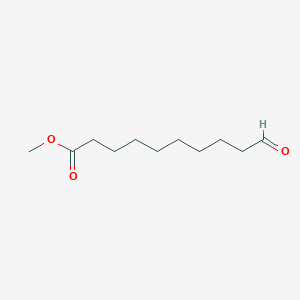
5,6-Dimethylmorpholine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylmorpholine-2,3-dione (DMD) is a chemical compound that has been widely used in scientific research. It is a cyclic imide that is commonly used as a reagent for the synthesis of various organic compounds. DMD is a versatile compound that has found numerous applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylmorpholine-2,3-dione is not fully understood. However, it is known to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds. 5,6-Dimethylmorpholine-2,3-dione is also known to participate in the formation of hydrogen bonds, which can influence its reactivity and selectivity in organic reactions.
Effets Biochimiques Et Physiologiques
5,6-Dimethylmorpholine-2,3-dione has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, antibacterial, and antiviral activities. 5,6-Dimethylmorpholine-2,3-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. In addition, 5,6-Dimethylmorpholine-2,3-dione has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dimethylmorpholine-2,3-dione has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione is also a versatile reagent that can be used in a wide range of organic reactions. However, 5,6-Dimethylmorpholine-2,3-dione has some limitations for use in lab experiments. It can be toxic and corrosive, and it may react with certain compounds in unexpected ways. Therefore, it is important to handle 5,6-Dimethylmorpholine-2,3-dione with care and to use appropriate safety precautions.
Orientations Futures
There are several future directions for research on 5,6-Dimethylmorpholine-2,3-dione. One area of interest is the development of new synthetic methods for 5,6-Dimethylmorpholine-2,3-dione and its derivatives. Another area of interest is the investigation of the biological activity and mechanism of action of 5,6-Dimethylmorpholine-2,3-dione. Additionally, 5,6-Dimethylmorpholine-2,3-dione may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Conclusion:
In conclusion, 5,6-Dimethylmorpholine-2,3-dione is a versatile compound that has found numerous applications in scientific research. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione has various biochemical and physiological effects, and it may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Méthodes De Synthèse
5,6-Dimethylmorpholine-2,3-dione can be synthesized by the reaction of dimethylamine with maleic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5,6-Dimethylmorpholine-2,3-dione. The synthesis of 5,6-Dimethylmorpholine-2,3-dione is simple, efficient, and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
5,6-Dimethylmorpholine-2,3-dione has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. 5,6-Dimethylmorpholine-2,3-dione is also used as a catalyst in organic reactions, such as the Michael addition and the Diels-Alder reaction. In addition, 5,6-Dimethylmorpholine-2,3-dione has been used as a building block for the synthesis of biologically active compounds, such as amino acids and peptides.
Propriétés
Numéro CAS |
198221-04-4 |
|---|---|
Nom du produit |
5,6-Dimethylmorpholine-2,3-dione |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
5,6-dimethylmorpholine-2,3-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
Clé InChI |
RVXHYESVPAJQTO-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)N1)C |
SMILES canonique |
CC1C(OC(=O)C(=O)N1)C |
Synonymes |
2,3-Morpholinedione, 5,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



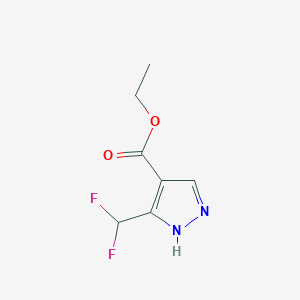
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
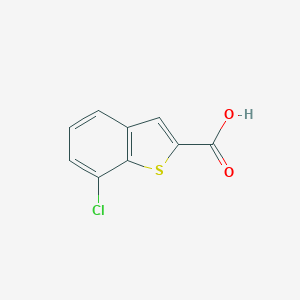
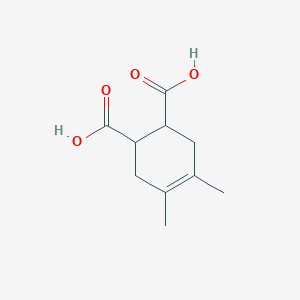
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
